2-Amino-5-(4-formylphenyl)nicotinic acid
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Overview
Description
2-Amino-5-(4-formylphenyl)nicotinic acid is an organic compound with the molecular formula C13H10N2O3. It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a formylphenyl group at the 5-position.
Scientific Research Applications
2-Amino-5-(4-formylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-formylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-formylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: 2-Amino-5-(4-carboxyphenyl)nicotinic acid.
Reduction: 2-Amino-5-(4-hydroxyphenyl)nicotinic acid.
Substitution: Various amides and alkylamines depending on the substituents introduced.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-formylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methylphenyl)nicotinic acid
- 2-Amino-5-(4-nitrophenyl)nicotinic acid
- 2-Amino-5-(4-hydroxyphenyl)nicotinic acid
Uniqueness
2-Amino-5-(4-formylphenyl)nicotinic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The formyl group allows for specific reactions, such as oxidation and reduction, that are not possible with other substituents .
Properties
IUPAC Name |
2-amino-5-(4-formylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12-11(13(17)18)5-10(6-15-12)9-3-1-8(7-16)2-4-9/h1-7H,(H2,14,15)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKDKDMFLKXFLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687035 |
Source
|
Record name | 2-Amino-5-(4-formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-83-6 |
Source
|
Record name | 2-Amino-5-(4-formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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